10-Deacetylbaccatin III

概要

説明

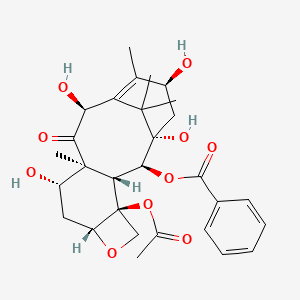

10-デァセチルバッカチン III: は、イチイ属 (Taxus 種) から単離された天然有機化合物です。 抗がん剤ドセタキセル (タキソテール) およびパクリタキセル (タキソール) の生合成において重要な前駆体です .

準備方法

合成経路と反応条件: 10-デァセチルバッカチン III は、さまざまな方法で合成することができます。 一般的な方法の1つは、特許取得済みの SuperFluids™CXP 技術を用いてイチイ属の針葉および根から抽出を行い、その後、分画クロマトグラフィーを行う方法です . 別の方法では、9-DHB (13-アセチル-9-ジヒドロバッカチン) III を出発物質として用いた化学合成が行われます。 このプロセスには、9-DHB 粉末とメタノールを反応釜に入れ、加熱し、ヒドラジン水和物を添加し、クロマトグラフィーを行って 10-デァセチルバッカチン III 分画を得るといった手順が含まれます .

工業的生産方法: 10-デァセチルバッカチン III の工業的生産は、多くの場合、イチイ属の針葉などの再生可能資源からの抽出が用いられます。イチイ属の針葉中の 10-デァセチルバッカチン III の含有量は比較的高いため、大規模生産のための効果的な供給源となります。 このプロセスには、イチイ属の針葉からの 10-デァセチルバッカチン III の抽出と、in situ 全細胞触媒が含まれます .

化学反応の分析

Core Acetylation Reaction

The principal reaction of 10-DAB is its acetylation to baccatin III, catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) . The reaction is:

This transferase belongs to the BAHD acyltransferase family and exhibits strict regioselectivity for the C10 hydroxyl group .

Reaction Methods: Chemical vs. Enzymatic

Enzymatic methods are increasingly favored for their specificity and sustainability .

Mutation Studies

Site-directed mutagenesis of DBAT has enhanced catalytic efficiency:

-

S189V : Increased thermal stability and bioconversion efficiency (3.81× higher yield) .

-

G38R/F301V : Improved activity against 10-DAB and unnatural substrates (3.7× catalytic efficiency) .

Kinetic Parameters

DBAT exhibits high specificity for 10-DAB:

-

Catalytic efficiency (kₐₜ/Kₘ) : ~200× higher for 10-DAB than unnatural substrates like 10-deacetyltaxol (DT) .

Challenges and Limitations

-

Substrate specificity : DBAT activity drops ~100× when targeting DT (due to steric hindrance from taxane side chains) .

-

Scalability : Dependence on acetyl-CoA requires metabolic engineering to enhance intracellular pools .

-

Regioselectivity : Chemical methods risk nonspecific acetylation (e.g., C7 hydroxyl) .

Key Research Findings

-

Regioselectivity : DBAT exclusively acetylates the C10 hydroxyl group, avoiding competing hydroxyls (e.g., C1β, C7β) .

-

Enzyme engineering : Mutations at critical residues (e.g., Ser189, Gly38, Phe301) significantly enhance thermal stability and substrate affinity .

-

Metabolic engineering : Refactoring acetyl-CoA biosynthesis in E. coli enables efficient bioconversion without external acetyl-CoA supplementation .

科学的研究の応用

Anticancer Activity

Mechanism of Action

10-Deacetylbaccatin III serves as a precursor in the biosynthesis of baccatin III, which is then converted to paclitaxel. Research has demonstrated that 10-DAB exhibits cytotoxic properties against several cancer cell lines. For instance, studies show that enzymatically synthesized baccatin III (derived from 10-DAB) displays significant anticancer activity in human cervical cancer (HeLa), lung cancer (A549), skin cancer (A431), and liver cancer (HepG2) cell lines. The IC50 values for these cell lines indicate that HeLa cells are particularly susceptible to treatment with an IC50 of approximately 4.30 µM .

Cell Cycle Arrest and Apoptosis

The compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells. Mechanistic studies reveal that treatment with 10-DAB leads to increased production of reactive oxygen species (ROS) and depolarization of mitochondrial membrane potential, further confirming its role in inducing apoptotic pathways .

Synthetic Methodologies

Synthesis of Baccatin III

The synthesis of baccatin III from 10-DAB involves several enzymatic steps. The enzyme this compound-10-O-acetyltransferase (DBAT) catalyzes the conversion of 10-DAB to baccatin III. Recent advancements include the engineering of Escherichia coli strains to enhance the production efficiency of baccatin III from 10-DAB through metabolic engineering techniques .

High-Yield Processes

Innovative synthetic routes have been developed to maximize yield and purity during the conversion of taxane precursors into functionalized derivatives, including 7-protected forms of 10-DAB. These processes typically involve protecting hydroxyl groups followed by selective deprotection to yield the final product .

Biotechnological Applications

Microbial Production Systems

Recent studies have focused on utilizing microbial systems for the biosynthesis of paclitaxel precursors from renewable resources. By integrating gene editing techniques into microbial strains, researchers have enhanced the production capabilities for both 10-DAB and its derivatives . This approach not only reduces reliance on natural sources but also allows for sustainable production methods.

Case Studies

- E. coli Engineering : A study demonstrated the successful integration of the DBAT gene into engineered E. coli, resulting in a significant increase in baccatin III production levels—up to 10.50-fold compared to unmodified strains .

- Enzymatic Synthesis : Another research effort highlighted the enzymatic conversion process where recombinant DBAT enzymes were used to synthesize baccatin III from 10-DAB, showcasing effective biotransformation strategies applicable in pharmaceutical manufacturing .

Summary Table: Applications and Findings

作用機序

10-デァセチルバッカチン III は、パクリタキセルなどのタキサンの生合成経路における中間体です。 タキサンは、動物細胞における微小管の不安定化と紡錘体の形成を阻害することにより、有糸分裂を阻害します . この作用機序は、パクリタキセルおよびドセタキセルの抗がん特性にとって重要であり、細胞分裂の阻害とがん細胞のアポトーシス誘導につながります .

類似化合物との比較

類似化合物:

- バッカチン III

- 7-エピ-10-デァセチルバッカチン III

- 10-デァセチルバッカチン V

- 10-デァセチルバッカチン VI

- 13-エピ-10-デァセチルバッカチン III

比較: 10-デァセチルバッカチン III は、パクリタキセルとドセタキセルの両方の生合成における前駆体としての役割を果たすため、ユニークな化合物です . バッカチン III などの他の類似化合物も生合成経路において役割を果たしますが、10-デァセチルバッカチン III は、イチイ属での存在量が特に多く、工業的生産プロセスにおける効率性が高いことで注目されています .

生物活性

10-Deacetylbaccatin III (10-DAB III) is a crucial precursor in the biosynthesis of paclitaxel, a widely used chemotherapeutic agent. It is derived from the yew tree (Taxus species) and has garnered significant attention due to its biological activities, particularly its anticancer properties. This article explores the biological activity of 10-DAB III, focusing on its mechanisms of action, efficacy in various cancer cell lines, and recent research findings.

Anticancer Properties

The primary biological activity of 10-DAB III is its cytotoxic effect against cancer cells. Research has demonstrated that 10-DAB III can induce apoptosis in various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : Treatment with 10-DAB III has been shown to cause G2/M phase cell cycle arrest in cancer cells, leading to inhibited proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed following treatment, which can lead to oxidative stress and subsequent apoptosis.

- Mitochondrial Dysfunction : Studies indicate that 10-DAB III treatment results in mitochondrial membrane potential depolarization, contributing to cell death.

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cell Lines :

- A study compared the cytotoxic effects of enzymatically synthesized baccatin III (ESB III), derived from 10-DAB III, across various human cancer cell lines: HeLa (cervical), A549 (lung), A431 (skin), and HepG2 (liver). The results showed that HeLa cells were particularly sensitive, with an IC50 value of 4.30 µM for ESB III treatment. Other cell lines exhibited IC50 values ranging from 4 to 7.81 µM .

- The study also demonstrated that increasing concentrations of ESB III led to a higher percentage of early and late apoptotic cells in HeLa cells, indicating a dose-dependent response .

-

Enzymatic Synthesis and Efficacy :

- The enzyme DBAT (this compound-10-O-acetyltransferase) plays a critical role in converting 10-DAB III into baccatin III. Variations in the enzyme's activity across different Taxus species have been documented, suggesting that genetic factors may influence the yield of these compounds .

- Research indicated that recombinant DBAT from Taxus wallichiana exhibited significantly higher specific activities towards 10-DAB compared to other species, highlighting the potential for biotechnological applications in enhancing paclitaxel production .

Comparative Efficacy Table

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.30 | Apoptosis via ROS production and mitochondrial dysfunction |

| A549 | 4 - 7.81 | G2/M phase arrest and increased ROS levels |

| A431 | 4 - 7.81 | Apoptosis induction |

| HepG2 | 4 - 7.81 | Mitochondrial membrane potential loss |

Research Advances

Recent advances have focused on improving the biosynthetic pathways for producing 10-DAB III and its derivatives:

- Microbial Synthesis : Researchers have developed microbial cell factories using genetically engineered Escherichia coli strains to synthesize baccatin III from 10-DAB III more efficiently. This method could potentially reduce reliance on natural sources and enhance production scalability .

- Purification Techniques : Innovative purification methods using Diaion HP-20 resin have been explored for separating paclitaxel and 10-DAB III from plant extracts, facilitating easier access to these valuable compounds for research and therapeutic use .

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-ZHPRIASZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865659 | |

| Record name | 10-Deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-86-5 | |

| Record name | 10-Deacetylbaccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetylbaccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYLBACCATIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。